molecular formula C13H20N6O3S B1216048 S-Adenosyl-3-thiopropylamine CAS No. 53186-57-5

S-Adenosyl-3-thiopropylamine

Cat. No.: B1216048
CAS No.: 53186-57-5
M. Wt: 340.4 g/mol
InChI Key: FUSRAALGPJJIRO-QYVSTXNMSA-N
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Mechanism of Action

Target of Action

S-Adenosyl-3-thiopropylamine primarily targets spermidine synthase and spermine synthase . These enzymes play a crucial role in the biosynthesis of polyamines, which are organic compounds involved in cellular growth and development.

Mode of Action

This compound acts as an inhibitor for spermidine synthase and spermine synthase . By inhibiting these enzymes, it disrupts the normal biosynthesis of polyamines, leading to changes in cellular growth and development.

Result of Action

The primary result of this compound’s action is the disruption of normal cellular growth and development due to the inhibition of polyamine biosynthesis . This can lead to various molecular and cellular effects, depending on the specific cell types and biological contexts involved.

Biochemical Analysis

Biochemical Properties

S-Adenosyl-3-thiopropylamine is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation . It interacts with enzymes such as spermidine synthase and spermine synthase, inhibiting their activity . These enzymes are crucial for the conversion of putrescine to spermidine and spermidine to spermine, respectively . By inhibiting these enzymes, this compound regulates the levels of polyamines within the cell .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell growth and differentiation by modulating the levels of polyamines . In HTC cells, treatment with inhibitors of aminopropyltransferases, such as this compound, leads to a significant decrease in spermidine and spermine levels . This reduction in polyamines affects various cellular functions, including gene expression and cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of enzymes involved in polyamine biosynthesis . It binds to spermidine synthase and spermine synthase, preventing the conversion of putrescine to spermidine and spermidine to spermine . This inhibition leads to a decrease in polyamine levels, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term treatment with this compound in HTC cells results in a sustained decrease in spermidine and spermine levels . This prolonged reduction in polyamines can have lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits spermidine synthase and spermine synthase, leading to a decrease in polyamine levels . At high doses, this compound can have toxic effects, including cell death and tissue damage . It is crucial to determine the optimal dosage to achieve the desired effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the transmethylation, trans-sulfuration, and transaminopropylation pathways . In the transaminopropylation pathway, this compound acts as an aminopropyl group donor for the synthesis of polyamines . This pathway is essential for maintaining the balance of polyamines within the cell .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization within the cell . For example, in the nucleus, this compound can affect gene expression by modulating the levels of polyamines . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Adenosyl-3-thiopropylamine can be synthesized from 3-(benzylthio)-1-propanamine and 5’-chloro-5’-deoxyadenosine . The reaction involves the substitution of the chloro group with the 3-aminopropylthio group under specific conditions to yield the desired product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • S-Adenosyl-L-homocysteine
  • S-Adenosyl-L-methionine
  • 5’-Deoxy-5’-methylthioadenosine
  • Sinefungin

Comparison: S-Adenosyl-3-thiopropylamine is unique due to its specific role as an aminopropyl group donor in polyamine biosynthesis. Unlike S-Adenosyl-L-homocysteine and S-Adenosyl-L-methionine, which are involved in methylation reactions, this compound specifically targets polyamine synthesis . This makes it a valuable tool in studying and regulating polyamine-related metabolic pathways.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17)/t7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRAALGPJJIRO-QYVSTXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201247
Record name S-Adenosyl-3-thiopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53186-57-5
Record name S-Adenosyl-3-thiopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53186-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Adenosyl-3-thiopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053186575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-3-thiopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(5'-Adenosyl)-3-thiopropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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